1-Bromo-2-(tert-Butyl)benzene
Overview
Description
“1-Bromo-2-(tert-Butyl)benzene” is a chemical compound with the molecular formula C10H13Br . It is also known by other names such as “1-Brom-2-(2-methyl-2-propanyl)benzol” in German, “1-Bromo-2-(2-methyl-2-propanyl)benzene” in English, and “1-Bromo-2-(2-méthyl-2-propanyl)benzène” in French .
Synthesis Analysis
The synthesis of “1-Bromo-2-(tert-Butyl)benzene” involves several steps. One method involves the reaction of 2-tert-butylaniline with hydrogen bromide in water at room temperature . This is followed by the addition of sodium nitrite in diethyl ether and water at a temperature range of -56 to -8°C . The reaction yields a brown suspension .Molecular Structure Analysis
The molecular structure of “1-Bromo-2-(tert-Butyl)benzene” consists of a benzene ring substituted with a bromine atom and a tert-butyl group . The average mass of the molecule is 213.114 Da, and the monoisotopic mass is 212.020050 Da .Chemical Reactions Analysis
“1-Bromo-2-(tert-Butyl)benzene” can participate in various chemical reactions. For instance, it can react with phenylboronic acid to yield α,α-dimethyl-β-phenyl hydrostyrene .Physical And Chemical Properties Analysis
“1-Bromo-2-(tert-Butyl)benzene” has a molecular weight of 213.114 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 221.0±9.0 °C at 760 mmHg . The compound is moderately soluble in water .Scientific Research Applications
Molecular Electronics
1-Bromo-2-(tert-butyl)benzene serves as a precursor in the creation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are crucial components in molecular electronics. These wires are developed through efficient synthetic transformations, highlighting the versatility of simple aryl bromides like 1-Bromo-2-(tert-butyl)benzene in advanced electronic applications (Stuhr-Hansen et al., 2005).
Blue-Emitting Anthracenes
In the synthesis of blue-emitting anthracenes, derivatives of 2-tert-butyl-9,10-bis(bromoaryl)anthracenes, synthesized from compounds like 1-Bromo-2-(tert-butyl)benzene, are employed. These compounds exhibit high thermal stability and are used in light-emitting diodes (LEDs), demonstrating their significant role in optoelectronic devices (Danel et al., 2002).
Organoselenium Compounds
1-Bromo-2-(tert-butyl)benzene is utilized in the synthesis of organoselenium compounds. These compounds, derived from brominated benzene derivatives, play a vital role in studying intramolecular interactions, such as Se...O nonbonding interactions, which are crucial in understanding the behavior of these compounds in various chemical contexts (Zade et al., 2005).
Cyclic Vinylamines Synthesis
The compound plays a role in the synthesis of 1-chlorocyclohexenyl-2-aminobenzenes, a class of cyclic vinylamines, through the Buchwald-Hartwig reaction. These synthesized compounds have potential applications in various chemical syntheses and are characterized by spectroscopic techniques (Chakravarthy et al., 2020).
Alkoxycarbonylation of Alkenes
In catalytic systems, derivatives of 1-Bromo-2-(tert-butyl)benzene are used to improve the efficiency of alkoxycarbonylation reactions of alkenes. This application is crucial in industrial processes involving the transformation of olefins to esters, demonstrating the importance of this compound in catalysis (Dong et al., 2017).
Safety And Hazards
The safety data sheet for “1-Bromo-2-(tert-Butyl)benzene” indicates that it is a hazardous substance. It is classified as a flammable liquid and vapor, and it can cause skin irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding release to the environment .
properties
IUPAC Name |
1-bromo-2-tert-butylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMRKVAAKZIVQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474768 | |
Record name | 1-Bromo-2-tert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(tert-Butyl)benzene | |
CAS RN |
7073-99-6 | |
Record name | 1-Bromo-2-tert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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